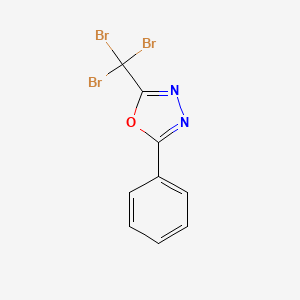
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and one oxygen atom. This compound is notable for its unique structure and the presence of a tribromomethyl group, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with tribromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include substituted oxadiazoles, azides, and thiocyanates, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The tribromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparación Con Compuestos Similares
- 2-Phenyl-5-(dibromomethyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(bromomethyl)-1,3,4-oxadiazole
- 2-Phenyl-5-(chloromethyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2-Phenyl-5-(tribromomethyl)-1,3,4-oxadiazole is unique due to the presence of three bromine atoms, which enhance its reactivity and potential biological activities. The tribromomethyl group makes it more susceptible to nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives.
Propiedades
Número CAS |
90861-10-2 |
|---|---|
Fórmula molecular |
C9H5Br3N2O |
Peso molecular |
396.86 g/mol |
Nombre IUPAC |
2-phenyl-5-(tribromomethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
UAJYMEORHSIBOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)

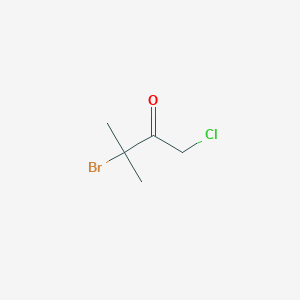
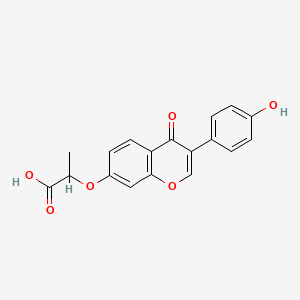
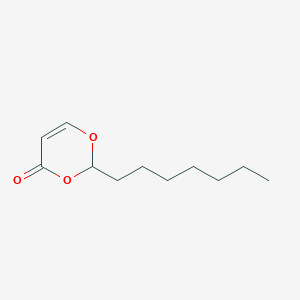
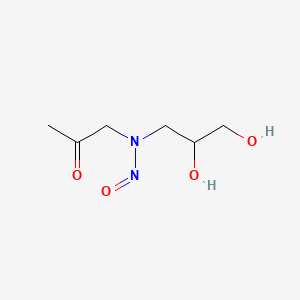

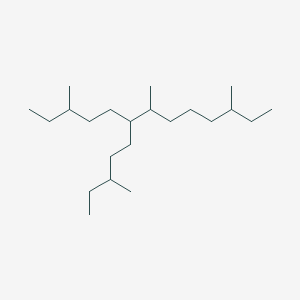
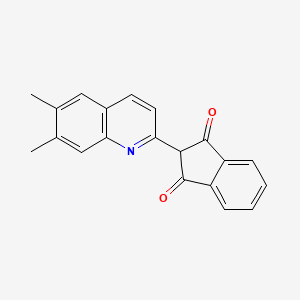

![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)

